molecular formula C16H18BrN3O3S B3573000 4-bromo-3-(diethylsulfamoyl)-N-(pyridin-2-yl)benzamide

4-bromo-3-(diethylsulfamoyl)-N-(pyridin-2-yl)benzamide

Cat. No.: B3573000
M. Wt: 412.3 g/mol
InChI Key: IMSXKHSEWJMZIN-UHFFFAOYSA-N
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Description

4-bromo-3-(diethylsulfamoyl)-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 4th position, a diethylsulfamoyl group at the 3rd position, and a pyridin-2-yl group attached to the nitrogen atom of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-(diethylsulfamoyl)-N-(pyridin-2-yl)benzamide typically involves multiple steps:

    Sulfamoylation: The diethylsulfamoyl group can be introduced by reacting the brominated benzene derivative with diethylsulfamoyl chloride in the presence of a base like triethylamine (TEA).

    Amidation: The final step involves the formation of the benzamide by reacting the intermediate with pyridin-2-ylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-(diethylsulfamoyl)-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The benzamide can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

4-bromo-3-(diethylsulfamoyl)-N-(pyridin-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition or receptor binding.

Mechanism of Action

The mechanism of action of 4-bromo-3-(diethylsulfamoyl)-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The bromine and diethylsulfamoyl groups contribute to its binding affinity and specificity. The compound can inhibit enzymes or receptors by forming stable complexes, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-3-(methylsulfamoyl)-N-(pyridin-2-yl)benzamide
  • 4-chloro-3-(diethylsulfamoyl)-N-(pyridin-2-yl)benzamide
  • 4-bromo-3-(diethylsulfamoyl)-N-(pyridin-3-yl)benzamide

Uniqueness

4-bromo-3-(diethylsulfamoyl)-N-(pyridin-2-yl)benzamide is unique due to the specific combination of substituents that confer distinct chemical and biological properties. The presence of the bromine atom and the diethylsulfamoyl group enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

4-bromo-3-(diethylsulfamoyl)-N-pyridin-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O3S/c1-3-20(4-2)24(22,23)14-11-12(8-9-13(14)17)16(21)19-15-7-5-6-10-18-15/h5-11H,3-4H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSXKHSEWJMZIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=CC=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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